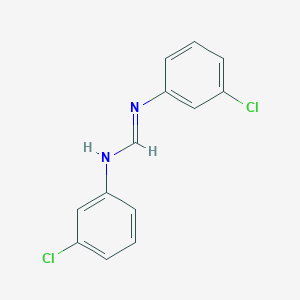
N,N'-bis(3-chlorophenyl)methanimidamide
Description
N,N'-bis(3-chlorophenyl)methanimidamide is a methanimidamide derivative featuring two 3-chlorophenyl substituents attached to the central methanimidamide core. Methanimidamides are characterized by the general structure R₁R₂N–C(=NH)–NR₃R₄, where substituents influence their chemical, physical, and biological properties. These compounds are often explored for applications in agrochemicals, pharmaceuticals, or as synthetic intermediates, though regulatory restrictions may apply depending on their toxicity profiles .
Propriétés
Numéro CAS |
16596-00-2 |
|---|---|
Formule moléculaire |
C13H10Cl2N2 |
Poids moléculaire |
265.13 g/mol |
Nom IUPAC |
N,N'-bis(3-chlorophenyl)methanimidamide |
InChI |
InChI=1S/C13H10Cl2N2/c14-10-3-1-5-12(7-10)16-9-17-13-6-2-4-11(15)8-13/h1-9H,(H,16,17) |
Clé InChI |
ANZFKYAQFSGBES-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)Cl)NC=NC2=CC(=CC=C2)Cl |
SMILES canonique |
C1=CC(=CC(=C1)Cl)NC=NC2=CC(=CC=C2)Cl |
Autres numéros CAS |
16596-00-2 |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


